2-bromo-4-chloro-5-fluoroBenzaldehyde
Overview
Description
2-Bromo-4-chloro-5-fluorobenzaldehyde is an aromatic compound with the molecular formula C7H3BrClFO It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzaldehyde core
Mechanism of Action
Target of Action
Similar compounds have been used as precursors in the synthesis of various organic compounds .
Mode of Action
It’s known that halogenated benzaldehydes can undergo various chemical reactions, including nucleophilic aromatic substitution and condensation reactions .
Biochemical Pathways
Similar compounds have been used in the synthesis of benzoxaboroles , which are known to interact with various biochemical pathways.
Result of Action
Similar compounds have been used in the synthesis of benzoxaboroles , which have various applications in material science, molecular receptors, crystal engineering, and biosensors.
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c .
Preparation Methods
The synthesis of 2-bromo-4-chloro-5-fluorobenzaldehyde typically involves halogenation reactions. One common method is the bromination of 2-chloro-5-fluorobenzaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Bromo-4-chloro-5-fluorobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, chlorine, and fluorine) on the benzene ring. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 2-bromo-4-chloro-5-fluorobenzoic acid, while reduction yields 2-bromo-4-chloro-5-fluorobenzyl alcohol .
Scientific Research Applications
2-Bromo-4-chloro-5-fluorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties.
Comparison with Similar Compounds
2-Bromo-4-chloro-5-fluorobenzaldehyde can be compared with other halogenated benzaldehydes, such as:
2-Bromo-5-fluorobenzaldehyde: Lacks the chlorine atom, which may result in different reactivity and applications.
2-Chloro-4-bromo-5-fluorobenzaldehyde: Similar structure but different substitution pattern, which can influence its chemical behavior and uses.
2-Bromo-5-chlorobenzaldehyde:
The uniqueness of this compound lies in its specific combination of halogen atoms, which imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-bromo-4-chloro-5-fluorobenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZNHVNYUSXJFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Br)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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